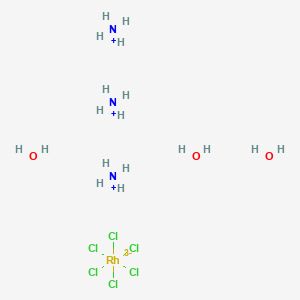

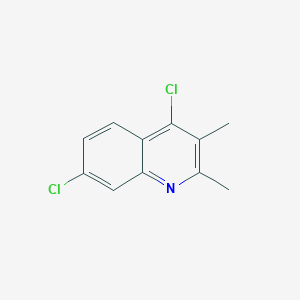

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キノリンは、天然および合成化合物の両方において重要な足場となる複素環式芳香族化合物です。 キノリンは、分子式C₉H₇Nで表される、ピリジン部分にベンゼン環が縮合した二重環構造を特徴としています 。ご要望の化合物である4-ヒドロキシ-8-メチルキノリン-3-カルボン酸ヒドラジドは、キノリンの誘導体です。

2. 合成法

合成経路: キノリン骨格を構築するためのいくつかの合成プロトコルが存在します。注目すべき古典的な方法には、ゴルド-ヤコブ、フリードレンダー、プトジンガー、スクラウプ、ドブナー・フォン・ミラー、コンラッド・リムパッハ反応などがあります。 さらに、遷移金属触媒反応、金属フリーイオン液体媒介反応、超音波照射反応、グリーン反応プロトコルは、キノリンの合成および官能基化に貢献しています .

反応条件: 特定の経路の1つは、4-ヒドロキシ-8-メチルキノリン-3-カルボン酸とヒドラジン水和物を反応させて、4-ヒドロキシ-8-メチルキノリン-3-カルボン酸ヒドラジドを得る方法です。反応は通常、エタノールまたは他の適切な溶媒中で還流条件下で行われます。

準備方法

Synthetic Routes:: Several synthetic protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .

Reaction Conditions:: One specific route involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine hydrate to yield 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent.

化学反応の分析

反応の種類: 4-ヒドロキシ-8-メチルキノリン-3-カルボン酸ヒドラジドは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件:酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの酸化剤。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤。

置換: 塩基の存在下での酸塩化物または無水物。

主な生成物: 生成する特定の生成物は、反応条件と使用する試薬によって異なります。

4. 科学研究への応用

4-ヒドロキシ-8-メチルキノリン-3-カルボン酸ヒドラジドは、さまざまな分野で応用されています。

医薬品化学: 創薬における潜在的なリード化合物として役立ちます。

生物学: 研究者は生物系に対するその影響を探求しています。

産業: その誘導体は、工業的な用途がある可能性があります。

科学的研究の応用

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide finds applications in various fields:

Medicinal Chemistry: It serves as a potential lead compound for drug discovery.

Biology: Researchers explore its effects on biological systems.

Industry: Its derivatives may have industrial applications.

作用機序

この化合物がその効果を発揮する正確なメカニズムは、現在も研究中の課題です。特定の分子標的やシグナル伝達経路との相互作用が関与している可能性があります。

類似化合物との比較

類似化合物に関する具体的な情報は持っておりませんが、さらなる研究により、その独自性が明らかになり、比較分析を行うことができるでしょう。

この化合物の応用と特性は常に進化しており、継続的な研究が理解に貢献していることを忘れないでください。

特性

分子式 |

C11H11N3O2 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |

InChIキー |

WOIKJSKDGYOVLM-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)

![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)